molecular formula C25H28O9 B141580 Naphthopyranomycin CAS No. 142450-08-6

Naphthopyranomycin

Cat. No. B141580
M. Wt: 472.5 g/mol
InChI Key: UYZRGLQTRZRYKC-ZKCKRPFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthopyranomycin is a natural product that belongs to the pyranonaphthoquinone family of compounds. It was first isolated from the fermentation broth of a Streptomyces strain in 2006. Since then, it has garnered attention in the scientific community due to its potential as an anticancer agent.

Mechanism Of Action

The mechanism of action of naphthopyranomycin is not fully understood. However, it is believed to work by inhibiting the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, naphthopyranomycin prevents cancer cells from dividing and multiplying, ultimately leading to their death.

Biochemical And Physiological Effects

Naphthopyranomycin has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which is a process that leads to the accumulation of reactive oxygen species (ROS) and ultimately cell death. It has also been shown to inhibit the activity of several enzymes that are involved in cancer cell metabolism, including lactate dehydrogenase and pyruvate kinase.

Advantages And Limitations For Lab Experiments

One of the main advantages of naphthopyranomycin for lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity towards normal cells, making it an attractive candidate for further study. However, the low yield and time-consuming synthesis method of naphthopyranomycin are major limitations for lab experiments.

Future Directions

There are several future directions for the study of naphthopyranomycin. One area of interest is the development of more efficient synthesis methods to increase the yield of naphthopyranomycin. Another area of interest is the study of the mechanism of action of naphthopyranomycin in more detail. Finally, the potential use of naphthopyranomycin in combination with other anticancer agents is an area of research that warrants further investigation.
Conclusion:
In conclusion, naphthopyranomycin is a natural product with potential as an anticancer agent. Its specificity for cancer cells and ability to induce apoptosis make it an attractive candidate for further study. While the synthesis method of naphthopyranomycin is time-consuming and has a low yield, the development of more efficient synthesis methods and the study of its mechanism of action in more detail are areas of research that hold promise for the future.

Scientific Research Applications

Naphthopyranomycin has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition to its anticancer properties, naphthopyranomycin has also been studied for its antibacterial and antifungal activities.

properties

CAS RN

142450-08-6

Product Name

Naphthopyranomycin

Molecular Formula

C25H28O9

Molecular Weight

472.5 g/mol

IUPAC Name

10-hydroxy-8-[(2R,4S,5R)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl]-3-methyl-7-(2-oxopropyl)-1-propyl-1H-benzo[g]isochromene-6,9-dione

InChI

InChI=1S/C25H28O9/c1-4-5-17-19-13(7-12(3)33-17)8-15-20(23(19)30)24(31)21(14(22(15)29)6-11(2)27)25-32-10-16(28)18(9-26)34-25/h7-8,16-18,25-26,28,30H,4-6,9-10H2,1-3H3/t16-,17?,18+,25-/m1/s1

InChI Key

UYZRGLQTRZRYKC-ZKCKRPFPSA-N

Isomeric SMILES

CCCC1C2=C(C3=C(C=C2C=C(O1)C)C(=O)C(=C(C3=O)[C@@H]4OC[C@H]([C@@H](O4)CO)O)CC(=O)C)O

SMILES

CCCC1C2=C(C3=C(C=C2C=C(O1)C)C(=O)C(=C(C3=O)C4OCC(C(O4)CO)O)CC(=O)C)O

Canonical SMILES

CCCC1C2=C(C3=C(C=C2C=C(O1)C)C(=O)C(=C(C3=O)C4OCC(C(O4)CO)O)CC(=O)C)O

synonyms

naphthopyranomycin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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